The Discovery and Synthesis of PROTAC BRM Degrader-1: A Technical Guide
The Discovery and Synthesis of PROTAC BRM Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC BRM degrader-1, a potent and selective degrader of the transcriptional regulator BRM (Brahma homolog), also known as SMARCA2. This document details the mechanism of action, quantitative performance, and the experimental protocols utilized in its development and characterization.
Introduction to BRM and its Role in Cancer
BRM (SMARCA2) and its close paralog BRG1 (SMARCA4) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. While both BRM and BRG1 are essential for normal cellular function, a synthetic lethal relationship exists between them in certain cancers. Specifically, cancer cells that have lost BRG1 function become heavily reliant on BRM for their survival and proliferation.[1] This dependency makes BRM an attractive therapeutic target in BRG1-mutant cancers.
PROTAC BRM Degrader-1: Mechanism of Action
PROTAC BRM degrader-1 is a heterobifunctional molecule designed to specifically target BRM for degradation. It consists of three key components: a ligand that binds to BRM, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The mechanism of action follows the canonical PROTAC pathway:
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Ternary Complex Formation: PROTAC BRM degrader-1 simultaneously binds to BRM and an E3 ubiquitin ligase (in this case, likely Von Hippel-Lindau, VHL), forming a ternary complex.
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Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BRM protein.
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Proteasomal Degradation: The polyubiquitinated BRM is then recognized and degraded by the proteasome, leading to its clearance from the cell.
Synthesis of PROTAC BRM Degrader-1
The synthesis of PROTAC BRM degrader-1 involves a modular approach, where the individual components—the BRM inhibitor, the E3 ligase ligand, and the linker—are synthesized separately and then coupled. A representative synthesis would involve the following key components, analogous to the publicly disclosed "PROTAC BRM/BRG1 degrader-1":
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BRM/BRG1 Inhibitor: A molecule like HY-W539427, which can bind to the bromodomain of BRM and BRG1.[2]
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Linker: A chemical linker, such as HY-168244, which provides the appropriate length and flexibility to facilitate the formation of a stable ternary complex.[3]
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E3 Ligase Ligand: A ligand for an E3 ubiquitin ligase, such as a VHL ligand like HY-168243.[3]
Quantitative Data
The efficacy of PROTAC BRM degrader-1 (compound 17) has been quantified through various in vitro assays, demonstrating its high potency and selectivity.[4]
| Parameter | Target | Value | Assay |
| DC50 | BRM (SMARCA2) | 93 pM | Cellular Degradation Assay |
| DC50 | BRG1 (SMARCA4) | 4.9 nM | Cellular Degradation Assay |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
BRM Signaling Pathway in Cancer
In certain cancer contexts, such as pancreatic cancer, BRM has been shown to promote proliferation and chemoresistance through the activation of the JAK2/STAT3 signaling pathway. The degradation of BRM by a PROTAC would, therefore, be expected to downregulate this pathway.
Experimental Protocols
General Synthesis of a VHL-based BRM PROTAC
This protocol is a representative example and may require optimization for the specific synthesis of PROTAC BRM degrader-1.
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Synthesis of the BRM Inhibitor-Linker Intermediate:
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To a solution of the BRM inhibitor (e.g., a derivative of HY-W539427 with a reactive handle) in a suitable solvent (e.g., DMF), add the linker (e.g., HY-168244, which may have a terminal amine or carboxylic acid) and a coupling agent (e.g., HATU or EDC/HOBt).
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Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature until completion, monitored by LC-MS.
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Purify the intermediate by flash chromatography.
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Coupling to the VHL Ligand:
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To a solution of the purified inhibitor-linker intermediate in a suitable solvent, add the VHL ligand (e.g., HY-168243) and a coupling agent.
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Add a non-nucleophilic base and stir at room temperature until completion.
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Purify the final PROTAC product by preparative HPLC.
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Confirm the identity and purity of the final compound by LC-MS and NMR.
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Western Blot for BRM Degradation
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Cell Culture and Treatment:
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Plate a BRG1-mutant cancer cell line (e.g., NCI-H1944) in 6-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of PROTAC BRM degrader-1 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Protein Extraction and Quantification:
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against BRM (SMARCA2) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and image the blot.
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Normalize the BRM signal to a loading control (e.g., GAPDH or β-actin).
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Cell Viability Assay
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Cell Seeding:
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Seed a BRG1-mutant cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
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Compound Treatment:
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Treat the cells with a serial dilution of PROTAC BRM degrader-1 for a specified duration (e.g., 72 hours).
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Viability Assessment:
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Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
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Measure the luminescence or absorbance using a plate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
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In Vivo Xenograft Model
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Tumor Implantation:
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Subcutaneously implant a BRG1-mutant cancer cell line into the flank of immunocompromised mice (e.g., nude mice).
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Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
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Treatment:
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Randomize the mice into treatment and vehicle control groups.
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Administer PROTAC BRM degrader-1 at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
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Tumor Growth Monitoring:
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Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
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At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for BRM levels).
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Conclusion
PROTAC BRM degrader-1 is a highly potent and selective degrader of BRM, with significant potential for the treatment of BRG1-mutant cancers. Its development highlights the power of the PROTAC technology to target previously challenging proteins. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the pharmacokinetics and long-term efficacy of PROTAC BRM degrader-1 is warranted to fully elucidate its therapeutic potential.
